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Compound of Interest

Compound Name: (1S,2S)-2-Aminocyclohexanol

Cat. No.: B150878

This technical guide provides a detailed overview of the spectroscopic data for (1S,2S)-2-
aminocyclohexanol, a valuable chiral building block in pharmaceutical and chemical research.
The document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for its characterization.

Introduction

(1S,2S)-2-Aminocyclohexanol is a chiral organic compound with the molecular formula
CeH13NO. As a cis-1,2-disubstituted cyclohexane, the spatial arrangement of its amino and
hydroxyl groups dictates its chemical reactivity and biological activity. Accurate spectroscopic
characterization is paramount for confirming its stereochemistry and purity, which are critical for
its applications in stereoselective synthesis and as a scaffold in medicinal chemistry. This guide
summarizes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic
data and provides generalized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for (1S,2S)-2-
aminocyclohexanol. It is important to note that a complete, experimentally verified dataset
from a single, peer-reviewed source is not readily available in the public domain. The data
presented herein is compiled from various sources and should be used as a reference, with the
understanding that experimental conditions can influence the exact values.

'H NMR Spectroscopy
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Proton NMR spectroscopy is a powerful tool for elucidating the stereochemistry of substituted
cyclohexanes through the analysis of chemical shifts and spin-spin coupling constants. For
(1S,2S)-2-aminocyclohexanol, the cis relationship of the amino and hydroxyl groups leads to

a specific set of proton environments.

Table 1: *H NMR Spectral Data of 2-Aminocyclohexanol

. Chemical Shift () Lo Coupling
Proton Assignment Multiplicity
ppm Constants (J) Hz
B J(H1, H2) = 9.3, J(H1,
H1 (CH-OH) 3.126 Not specified
H6a) = 4.6
. J(H2, H3a) = 10.9,
H2 (CH-NH-2) 2.450 Not specified
J(H2, H3e) = 4.2
Cyclohexyl Protons 1.116 - 2.52 Multiplet Not fully resolved

Disclaimer: The data in Table 1 is adapted from a spectrum of 2-aminocyclohexanol where the
specific stereoisomer was not explicitly defined. However, the provided coupling constants are
consistent with a cis configuration. Researchers should verify this data with their own
experimental results.

3C NMR Spectroscopy

Carbon NMR provides information on the number and electronic environment of the carbon
atoms in the molecule. Due to the lack of specific experimental data in the searched literature
for (1S,2S)-2-aminocyclohexanol, a definitive table of 3C NMR chemical shifts cannot be
provided at this time. For similar aminocyclohexanol structures, the carbon atoms bearing the
hydroxyl and amino groups are typically observed in the range of 65-80 ppm and 50-60 ppm,
respectively. The remaining cyclohexyl carbons generally appear between 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of (1S,2S)-2-aminocyclohexanol is expected to show characteristic absorption bands for the
O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching and bending
vibrations.
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Table 2: Expected IR Absorption Bands for (1S,2S)-2-Aminocyclohexanol

. Absorption Range .
Functional Group Intensity Notes
(cm™)

Indicates hydrogen

O-H Stretch 3200 - 3600 Strong, Broad )
bonding.
_ Primary amine, may
N-H Stretch 3250 - 3400 Medium
show two bands.
C-H Stretch (sp?3) 2850 - 3000 Strong Aliphatic C-H bonds.
) Scissoring vibration of
N-H Bend 1590 - 1650 Medium
the -NH: group.
Characteristic of a
C-O Stretch 1050 - 1150 Strong
secondary alcohol.
C-N Stretch 1020 - 1250 Medium Aliphatic amine.

Disclaimer: Table 2 provides expected ranges for the functional groups present in (1S,2S)-2-
aminocyclohexanol based on general IR correlation tables. These values should be
confirmed with experimental data.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of (1S,2S)-2-
aminocyclohexanol. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of (1S,2S)-2-aminocyclohexanol in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-de) in a 5 mm NMR
tube.

e 1H NMR Acquisition:

o Use a standard single-pulse sequence.
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o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:
o Use a standard proton-decoupled pulse sequence.

o Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C_

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100
ppm).

o Use a relaxation delay of 2 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (KBr Pellet)

e Sample Preparation:

o Thoroughly grind 1-2 mg of (1S,2S)-2-aminocyclohexanol with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.
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o The spectrum is typically recorded over the range of 4000-400 cm~1,

+ Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm™1).

Visualization of Methodologies and Pathways

The following diagrams illustrate the logical workflow for spectroscopic analysis and a relevant
biological pathway involving aminocyclohexanol derivatives.
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Caption: Workflow for the spectroscopic analysis of (1S,2S)-2-aminocyclohexanol.
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Caption: Inhibition of the SYK signaling pathway by aminocyclohexanol derivatives.

 To cite this document: BenchChem. [Spectroscopic Profile of (1S,2S)-2-Aminocyclohexanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150878#spectroscopic-data-nmr-ir-of-1s-2s-2-
aminocyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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